2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one
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Overview
Description
2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused ring system that includes a pyridine ring, a thieno ring, and a pyrimidinone moiety. The presence of these rings endows the compound with a range of pharmacological properties, making it a valuable scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of 2-aminopyridine with thiophene-2-carboxylic acid derivatives under acidic or basic conditions can lead to the formation of the desired thienopyrimidinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow synthesis methods may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of reduced thienopyrimidinone derivatives .
Scientific Research Applications
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes and receptors.
Medicine: The compound exhibits potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its pharmacological effects. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-(pyridin-2-yl)pyrimidine: Shares the pyridine and pyrimidine rings but lacks the thieno ring.
Thieno[2,3-d]pyrimidin-4-one: Contains the thieno and pyrimidinone moieties but lacks the pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Features a pyrazole ring fused to a pyrimidine ring.
Uniqueness
2-(pyridin-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is unique due to its fused ring system that combines the properties of pyridine, thieno, and pyrimidinone rings. This unique structure contributes to its diverse pharmacological activities and makes it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
2-pyridin-2-yl-3H-thieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS/c15-10-7-4-6-16-11(7)14-9(13-10)8-3-1-2-5-12-8/h1-6H,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIDWCOAELWUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CS3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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